Distigmine Bromide-d6
Description
Distigmine Bromide-d6 is a deuterated analog of distigmine bromide, a reversible carbamate cholinesterase (ChE) inhibitor. Distigmine bromide itself is clinically used to treat myasthenia gravis and underactive bladder due to its long-lasting inhibition of acetylcholinesterase (AChE) . The deuterated form (d6) is primarily employed as an internal standard in pharmacokinetic and analytical studies, enabling precise quantification via mass spectrometry . Its structure comprises two pyridostigmine molecules linked by a hexamethylene group, with six deuterium atoms replacing hydrogens at specific positions, enhancing metabolic stability for research purposes .
Properties
Molecular Formula |
C₂₂H₂₆D₆Br₂N₄O₄ |
|---|---|
Molecular Weight |
582.36 |
Synonyms |
Hexamethylenebis[methylcarbamate] 3-Hydroxy-1-methylpyridinium Bromide-d6; 3,3’-[1,6-Hexanediylbis[(methylimino)carbonyl]oxy]bis[1-methyl-pyridinium Dibromide-d6; BC 51-d6; Distigmine Dibromide-d6; Hexamarium-d6; N,N’-Hexamethylenebis(3-N-methylcarba |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Pharmacodynamic Differences
Key Findings :
- Distigmine’s bivalent structure allows prolonged AChE inhibition by forming stable complexes resistant to hydrolysis. In contrast, monovalent inhibitors (e.g., neostigmine) dissociate rapidly .
- In vitro studies show distigmine enhances bladder smooth muscle contraction for >12 hours post-washout, whereas neostigmine’s effects diminish within 2–3 hours .
- Distigmine’s dissociation rate constant from rhAChE is 40–120× lower than pyridostigmine or neostigmine, explaining its sustained activity .
Pharmacokinetic Profiles
Distigmine Bromide :
- Oral bioavailability is low (~2.2%) due to poor absorption .
- Plasma concentration peaks at 3 minutes post-IV administration but declines rapidly (95% eliminated in 3 hours). Despite this, AChE inhibition persists due to tissue retention .
- In rats, AChE activity remains suppressed for >12 hours despite undetectable plasma levels, suggesting tissue-specific accumulation .
Pyridostigmine Bromide :
Neostigmine Bromide :
Clinical Studies :
- Distigmine (5 mg/day) significantly improved detrusor pressure and reduced residual urine volume in 74% of patients with underactive bladder .
- In contrast, neostigmine’s effects on bladder contraction are transient, necessitating repeated dosing .
- Distigmine’s long action increases overdose risk , as seen in cases of cholinergic crisis even at therapeutic doses .
Q & A
What experimental models are most appropriate for studying Distigmine Bromide’s effects on urinary bladder smooth muscle (UBSM) contraction?
Answer: Guinea pigs are a validated model for UBSM studies due to anatomical and functional similarities to human lower urinary tracts . In vitro protocols involve isolating UBSM strips and measuring contractile responses to acetylcholine (ACh) pre- and post-distigmine administration. In vivo cystometry in anesthetized guinea pigs assesses intravesical pressure (IVP) changes during micturition reflexes, with distigmine showing sustained IVPmax elevation (>4 hours) compared to transient effects of neostigmine .
How does Distigmine Bromide achieve prolonged cholinesterase (ChE) inhibition compared to other carbamate inhibitors?
Answer: Distigmine’s bis-pyridostigmine structure linked via a hexamethylene group enables dual carbamoyl binding to acetylcholinesterase (AChE), forming a stable enzyme-inhibitor complex resistant to hydrolysis. Recombinant human AChE (rhAChE) studies reveal its dissociation rate constant (k~off~) is significantly lower than pyridostigmine or neostigmine, prolonging inhibition (>12 hours post-washout in UBSM tissues) . Structural analysis suggests the hexamethylene group sterically hinders water access to AChE’s active site, delaying reactivation .
What methodologies resolve contradictions between Distigmine’s lower AChE affinity (pIC~50~) and its sustained pharmacological effects?
Answer: Despite lower pIC~50~ values (ambenonium > neostigmine > distigmine), distigmine’s prolonged action arises from slow dissociation kinetics rather than binding affinity. In vitro washout experiments with UBSM tissues show retained ChE inhibition even after 95% plasma clearance, confirmed via LC-MS/MS pharmacokinetic profiling . Molecular dynamics simulations of rhAChE-distigmine complexes can further clarify structural determinants of dissociation rates .
How can researchers distinguish Distigmine’s direct effects on UBSM from systemic cholinergic activity?
Answer: Isolated UBSM preparations eliminate confounding systemic factors. Pre-treatment with selective muscarinic antagonists (e.g., atropine for M3 receptors) or ChE reactivators (e.g., pralidoxime) isolates distigmine’s mechanism. In vivo, simultaneous measurement of plasma distigmine levels (via LC-MS/MS) and IVPmax demonstrates pharmacological effects persist despite rapid plasma clearance (99% within 6 hours), confirming tissue-specific AChE inhibition .
What experimental approaches validate Distigmine’s degradation products as contributors to sustained ChE inhibition?
Answer: Incubating distigmine with rhAChE and analyzing degradation products (e.g., Compounds A–C via HPLC) reveals no residual ChE inhibition, ruling out metabolite-driven effects . Structural analogs (e.g., mono-carbamoyl derivatives) lack inhibitory activity, confirming dual aromatic rings and carbamoyl groups are essential for stable AChE binding .
How do researchers reconcile species-specific differences in Distigmine’s pharmacokinetics and pharmacodynamics?
Answer: Cross-species comparisons (e.g., guinea pig vs. rat) using synchronized in vitro (UBSM contractility) and in vivo (IVPmax, plasma ChE activity) assays highlight interspecies variability. For example, guinea pigs show prolonged IVPmax elevation (>4 hours) versus shorter durations in rats. Allometric scaling and physiologically based pharmacokinetic (PBPK) modeling adjust for metabolic/clearance differences .
What advanced techniques elucidate Distigmine’s interaction with AChE at the molecular level?
Answer: X-ray crystallography or cryo-EM of rhAChE-distigmine complexes identifies binding residues and steric effects of the hexamethylene linker. Surface plasmon resonance (SPR) quantifies binding kinetics (k~on~, k~off~), while molecular docking simulations predict stabilization mechanisms. Mutagenesis studies (e.g., serine-203 substitutions in AChE) validate critical binding sites .
How can researchers optimize experimental designs to assess Distigmine’s synergy with α-blockers in treating underactive bladder?
Answer: Co-administration studies in guinea pigs measure IVPmax and urethral pressure to differentiate UBSM-specific effects from urethral relaxation. Dose-response matrices (distigmine + tamsulosin) with factorial ANOVA identify synergistic/additive interactions. Ex vivo UBSM strips pre-treated with α-blockers quantify ACh-induced contraction potentiation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
